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Comparative Analysis of Org OD 02-0 with Other
mPR Agonists
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the membrane progesterone receptor

(mPR) agonist, Org OD 02-0, with other relevant mPR agonists. The information is intended to

assist researchers in selecting the appropriate tools for their studies on mPR signaling and

function. All quantitative data is presented in structured tables, and detailed experimental

methodologies for key assays are provided. Furthermore, signaling pathways and experimental

workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction to mPR Agonists
Membrane progesterone receptors (mPRs) are a family of G-protein coupled receptors that

mediate rapid, non-genomic actions of progesterone.[1][2] These receptors are distinct from the

classical nuclear progesterone receptors (nPRs) which primarily function as ligand-activated

transcription factors.[2][3] The development of selective mPR agonists has been crucial for

elucidating the physiological roles of mPRs in various tissues, including the reproductive,

nervous, and cardiovascular systems.[1][4][5]

Org OD 02-0 (10-Ethenyl-19-norprogesterone) is a well-characterized and selective agonist for

mPRα.[6][7][8] Its selectivity for mPRs over nPRs makes it a valuable tool for distinguishing
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between the signaling pathways initiated by these two distinct receptor types.[7][8][9] This

guide compares Org OD 02-0 with natural progesterone and other synthetic mPR agonists.

Quantitative Comparison of mPR Agonists
The following table summarizes the binding affinities and functional activities of Org OD 02-0
and other key mPR agonists. This data is compiled from various studies to provide a

comprehensive overview for comparative purposes.
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Compound
Receptor
Target

Binding
Affinity
(IC50/Kd)

Agonist
Activity

Key
Characteristic
s

Org OD 02-0 mPRα IC50: 33.9 nM[6]
Potent mPR

agonist[7][9]

Selective for

mPRα, no nPR

agonist activity.

[7][8][9] Activates

MAPK and

PI3K/Akt

pathways.[4][6]

Progesterone mPRs & nPRs

Kd: 9.43 nM (for

mPRs on

HUVEC

membranes)[4]

Agonist for both

mPRs and nPRs

Endogenous

ligand, activates

a broad range of

signaling

pathways.[4][10]

Org OD 13-0 mPRα
High affinity for

hu-mPRα[7][8]

mPRα agonist[7]

[8]

Selective mPRα

agonist with no

nPR agonist

activity.[7][8]

Org OE 64-0 mPRα
High affinity for

hu-mPRα[7][8]

mPRα agonist[7]

[8]

Also shows

agonist activity at

the nPR, making

it non-selective.

[7]

R5020

(Promegestone)
nPR

Low affinity for

mPRα[7][9]

Potent nPR

agonist[11]

Commonly used

as a selective

nPR agonist to

differentiate from

mPR-mediated

effects.[1][4]

Allopregnanolon

e

mPRα Effective ligand

with a relative

binding affinity of

Potent mPR

agonist[1]

A neurosteroid

that acts as an

mPR agonist,
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7.6% of

progesterone[1]

particularly in

neuronal cells.[1]

Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided

below. These protocols are essential for reproducing and validating the presented data.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds for

[3H]-progesterone binding to mPRα.

Materials:

HEK293 cells stably expressing human mPRα

[3H]-progesterone (radioligand)

Unlabeled test compounds (e.g., Org OD 02-0, progesterone)

Binding buffer (e.g., Tris-HCl with MgCl2)

Glass fiber filters

Scintillation counter

Procedure:

Prepare cell membranes from HEK293-mPRα cells.

Incubate a fixed concentration of [3H]-progesterone with the cell membranes in the presence

of increasing concentrations of the unlabeled test compound.

Allow the binding reaction to reach equilibrium.
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Separate bound from free radioligand by rapid filtration through glass fiber filters.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value from the resulting competition curve.

G-Protein Activation Assay ([35S]GTPγS Binding)
This functional assay measures the activation of G-proteins following agonist binding to a

GPCR.

Objective: To assess the ability of mPR agonists to stimulate G-protein activation.

Materials:

Cell membranes expressing mPRα

[35S]GTPγS (non-hydrolyzable GTP analog)

Test agonists (e.g., Org OD 02-0)

GDP

Assay buffer (containing MgCl2 and NaCl)

Procedure:

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

Add the test agonist to the reaction mixture.

Initiate the binding reaction by adding [35S]GTPγS.

Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.
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Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

Quantify the amount of bound [35S]GTPγS by scintillation counting.

Analyze the data to determine the extent of G-protein activation by the agonist.

MAPK/ERK Activation Assay (Western Blot)
This assay is used to measure the phosphorylation of downstream signaling molecules like

ERK1/2 (MAPK).

Objective: To determine if mPR agonists activate the MAPK signaling pathway.

Materials:

Cells expressing mPRα (e.g., MDA-MB-231)

Test agonists (e.g., Org OD 02-0)

Cell lysis buffer

Primary antibodies against total ERK and phosphorylated ERK (p-ERK)

Secondary antibody conjugated to an enzyme (e.g., HRP)

Chemiluminescent substrate

Western blotting equipment

Procedure:

Culture cells to the desired confluency.

Treat the cells with the test agonist for a specific time course.

Lyse the cells to extract total protein.

Determine the protein concentration of the lysates.
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Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane (e.g., PVDF).

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against p-ERK and total ERK.

Wash the membrane and incubate with the appropriate secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways

activated by mPR agonists and a typical experimental workflow for their characterization.

Plasma Membrane

Cytoplasm

Nucleus

mPR Agonist
(e.g., Org OD 02-0)

mPRα G-protein
(Gi/Go)

Activates

Adenylyl CyclaseInhibits

PI3K
Activates
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Cellular Response
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Gene Transcription
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Caption: Simplified signaling pathway of mPRα activation by agonists like Org OD 02-0.
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Step 1: Receptor Binding Assay
(Determine binding affinity to mPRα)

Step 2: Functional Assay
(e.g., [35S]GTPγS binding to assess G-protein activation)

Step 3: Downstream Signaling Assay
(e.g., Western blot for p-ERK to confirm pathway activation)

Step 4: Cellular Response Assay
(e.g., Proliferation, apoptosis, or migration assay)

Conclusion:
Characterize Compound X's mPR agonist profile

Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing a novel mPR agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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